4-(Dichloromethyl)-3-nitropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
4-(dichloromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-6(8)4-1-2-9-3-5(4)10(11)12/h1-3,6H |
InChI Key |
ZRBULWGEUUYLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 Dichloromethyl 3 Nitropyridine
Detailed Mechanistic Elucidation of Vicarious Nucleophilic Substitution
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds, such as nitropyridines. acs.orgnih.gov The reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org The mechanism of VNS on nitropyridines, including those with a dichloromethyl substituent, proceeds through a well-defined sequence of steps. acs.orgnih.gov
Formation and Characterization of Meisenheimer-Type Adducts
The initial and often rapid step in the VNS reaction is the addition of a carbanion to an electron-deficient position on the nitropyridine ring, leading to the formation of a σ-adduct, also known as a Meisenheimer-type adduct. acs.orgnih.govorganic-chemistry.org These intermediates are cyclohexadienyl derivatives formed from the nucleophilic attack on the aromatic ring. iupac.org The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing this anionic intermediate. rsc.org
For 4-(dichloromethyl)-3-nitropyridine, the nucleophilic attack preferentially occurs at the positions activated by the nitro group, typically ortho and para to it. The stability of these Meisenheimer adducts can be significant, and in some cases, they can be isolated and characterized. researchgate.net For instance, the reaction of nitropyridines with sulfonyl-stabilized carbanions has been shown to form stable Meisenheimer-type adducts. acs.orgnih.gov X-ray crystallographic studies have been instrumental in confirming the structure of these intermediates. nih.gov
The formation of the Meisenheimer adduct is a reversible process. nih.gov The equilibrium between the starting materials and the adduct is influenced by factors such as the nature of the nucleophile, the solvent, and the specific substitution pattern on the nitropyridine ring.
Analysis of Base-Induced β-Elimination Pathways
Following the formation of the Meisenheimer adduct, the subsequent step in the VNS mechanism is a base-induced β-elimination of a leaving group from the carbanionic moiety. acs.orgnih.govorganic-chemistry.org In the case of this compound, the carbanion would be generated from a suitable precursor, and the dichloromethyl group itself is not the nucleophile in a typical VNS reaction. Instead, an external carbanion attacks the ring. If we consider a reaction where a carbanion, for example, from chloromethyl phenyl sulfone, attacks the nitropyridine, the subsequent step is the elimination of HCl from the adduct. acs.orgorganic-chemistry.org
Steric and Electronic Factors Governing VNS Regio- and Stereoselectivity
The regioselectivity of the VNS reaction on substituted nitropyridines is governed by a combination of steric and electronic effects. organic-chemistry.orgnih.govnih.gov The electron-withdrawing nitro group directs the incoming nucleophile to the positions ortho and para to it. For 4-substituted nitroarenes, the substitution generally occurs at the position ortho to the nitro group. organic-chemistry.org However, in the case of 3-substituted nitroarenes, a mixture of ortho and para substitution products can be formed. organic-chemistry.org
Steric hindrance plays a significant role in determining the final product distribution. acs.orgnih.gov Bulky substituents on either the nitropyridine ring or the incoming nucleophile can hinder the approach to a particular position, thereby favoring substitution at a less sterically crowded site. rsc.org For instance, the reaction of a hindered secondary carbanion with 3-nitropyridine (B142982) was found to stall at the Meisenheimer adduct stage, as steric hindrance prevented the subsequent planarization required for the elimination step. acs.orgnih.gov
Electronic effects of the substituents on the nitropyridine ring also play a critical role. researchgate.net Electron-donating groups can decrease the electrophilicity of the ring, making the VNS reaction less favorable, while additional electron-withdrawing groups can enhance reactivity. The interplay between these steric and electronic factors ultimately dictates the regio- and stereoselectivity of the VNS reaction. mdpi.com
Intramolecular Rearrangement Mechanisms in Nitropyridines
Nitropyridines can undergo intramolecular rearrangements, which represent another important facet of their reactivity. These rearrangements can involve the migration of the nitro group itself or other substituents on the ring.
Studies on Nitro Group Migration, Includingresearchgate.netclockss.orgSigmatropic Shifts
Nitro group migration in nitropyridine systems has been observed under specific reaction conditions. clockss.org For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected product where the nitro group has migrated from the 4-position to the 3-position. clockss.org This rearrangement was found to be dependent on the solvent, with polar aprotic solvents favoring the migration. clockss.org
One proposed mechanism for such migrations is a sigmatropic shift. researchgate.netresearchgate.net Specifically, a researchgate.netclockss.org sigmatropic shift has been suggested for the migration of a nitro group from the nitrogen atom of an N-nitropyridinium ion to the 3-position of the pyridine (B92270) ring during certain nitration procedures. researchgate.netresearchgate.netntnu.norsc.org This type of pericyclic reaction involves the concerted movement of a σ-bond across a π-system. wikipedia.org The feasibility of a sigmatropic rearrangement is governed by orbital symmetry rules, with thermal researchgate.netclockss.org shifts being suprafacially allowed. stereoelectronics.orglibretexts.org
Another context where sigmatropic rearrangements are relevant is in the synthesis of azaindoles from nitropyridine N-oxides. The reaction of O-vinylhydroxylamines with aza-arene N-oxides can trigger a rapid rsc.orgrsc.org-sigmatropic rearrangement, which is a key step in the formation of the azaindole scaffold. acs.orgacs.org
Nucleophilic and Electrophilic Reactivity Profiles of the Nitropyridine Ring
The pyridine ring itself has a distinct reactivity profile, which is significantly modulated by the presence of a nitro group.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq The introduction of a strongly electron-withdrawing nitro group further enhances this electrophilicity, making nucleophilic substitution reactions more facile. nih.gov The nitro group activates the positions ortho and para to it for nucleophilic attack. rsc.org For instance, in 2-chloro-5-nitropyridine, the position para to the nitro group is found to be more reactive towards nucleophiles than the corresponding ortho position in 2-chloro-3-nitropyridine (B167233). rsc.orgrsc.org The mechanism for these nucleophilic aromatic substitutions (SNAr) typically involves the formation of a Meisenheimer-type intermediate. rsc.org
Conversely, the pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. uoanbar.edu.iq The presence of a nitro group further deactivates the ring towards electrophiles. Electrophilic substitution on nitropyridines, if it occurs, requires harsh reaction conditions. researchgate.net The ring nitrogen is the most basic site and will be protonated or complex with Lewis acids under electrophilic conditions, further deactivating the ring. uoanbar.edu.iq
Influence of the Nitro Group as an Activating and Directing Moiety
The nitro group (–NO₂) plays a pivotal role in the reactivity of the pyridine ring in this compound. Its strong electron-withdrawing nature significantly influences the electron density of the aromatic system, thereby activating it towards certain reactions and directing the position of substitution.
The electron-withdrawing properties of the nitro group are twofold: a strong negative inductive effect (–I) and a powerful negative mesomeric or resonance effect (–M). These effects combine to decrease the electron density around the pyridine ring, making it highly deactivated towards electrophilic aromatic substitution, much like nitrobenzene. uoanbar.edu.iq Conversely, this decrease in electron density renders the pyridine ring more susceptible to nucleophilic attack. uoanbar.edu.iqslideshare.net
The activating and directing influence of the nitro group is particularly pronounced in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, positioned at C-3, strongly activates the C-2 and C-4 positions towards nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer-type complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance, but only when the attack occurs at the ortho (C-2, C-4) or para (C-6, though less relevant in this specific molecule) positions relative to the nitro group. uoanbar.edu.iqmasterorganicchemistry.com
In the context of this compound, the nitro group at the 3-position activates the adjacent C-4 position for nucleophilic substitution. The dichloromethyl group at C-4 is a potential leaving group, and its departure is facilitated by the electron-withdrawing nitro group. The resonance stabilization of the intermediate formed upon nucleophilic attack at C-4 is a key factor in driving the reaction forward.
Analysis of Nucleophilic Substitution at Activated Positions
Nucleophilic substitution is a key reaction pathway for this compound, primarily due to the activating effect of the C-3 nitro group. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it a prime target for nucleophiles.
Research has shown that in nitropyridines, nucleophilic substitution is highly favored at positions ortho and para to the nitro group. slideshare.netmasterorganicchemistry.com For this compound, the C-4 position, bearing the dichloromethyl group, is activated by the adjacent nitro group. While the dichloromethyl group itself is not a typical leaving group in SNAr reactions, its presence suggests that reactions at this position might proceed through different mechanisms or that the group could be transformed into a better leaving group under certain reaction conditions.
Studies on related 3-nitropyridine systems provide valuable insights. For instance, the reaction of 2-chloro-3-nitropyridine with various nucleophiles has been investigated. rsc.orgnih.gov These studies demonstrate the facility of nucleophilic substitution at the position ortho to the nitro group. The reaction of 2-chloro-3-nitropyridine with piperazine, for example, is a key step in the synthesis of potential urease inhibitors. nih.gov
Furthermore, investigations into the vicarious nucleophilic substitution (VNS) of nitropyridines have shown that carbanions can attack the electron-deficient ring, leading to C-H alkylation. acs.org This type of reaction underscores the high electrophilicity of the nitropyridine ring. The mechanism involves the formation of a Meisenheimer-type adduct, followed by a base-induced elimination. acs.org While this specific reaction may not directly involve the dichloromethyl group as a leaving group, it highlights the susceptibility of the activated pyridine ring to nucleophilic attack.
In some cases, the nitro group itself can be displaced by a nucleophile, especially if there is another potential leaving group on the ring. nih.gov The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents on the pyridine ring. nih.gov For example, in reactions of 2-R-3-nitropyridines with thiols, the nitro group at the 3-position can be selectively substituted. nih.gov
The table below summarizes findings from related nitropyridine systems that help to understand the potential reactivity of this compound in nucleophilic substitution reactions.
| Reactant | Nucleophile/Reagent | Product(s) | Key Findings & Mechanistic Insights | Reference(s) |
| 2-Chloro-3-nitropyridine | Piperazine | 2-(Piperazin-1-yl)-3-nitropyridine | Demonstrates nucleophilic substitution at the position ortho to the nitro group. | nih.gov |
| 2-Chloro-3-nitropyridine | Arenethiolates | 2-Arylthio-3-nitropyridines | The reaction proceeds via an addition-elimination mechanism, with the rate dependent on the nucleophile's nature. | rsc.org |
| 3-Nitropyridine | Sulfonyl-stabilized carbanions | C-H alkylation products | Occurs via vicarious nucleophilic substitution (VNS), involving a Meisenheimer-type adduct and subsequent elimination. | acs.org |
| 2-R-3-nitropyridines | Thiols | 3-Thio-substituted pyridines | The nitro group can act as a leaving group, with regioselectivity influenced by other substituents and the nucleophile. | nih.gov |
| 3-Bromo-4-nitropyridine | Amines | Nitro-group migrated products | An unexpected nitro-group migration from the 4- to the 3-position was observed in polar aprotic solvents. | clockss.org |
Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic and Mechanistic Research
Application of ¹H-NMR for Proton Environment and Connectivity Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the 4-(Dichloromethyl)-3-nitropyridine molecule. The chemical shifts (δ) of the protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the nitro group and the dichloromethyl group. Typically, the proton of the dichloromethyl group appears as a singlet, while the protons on the pyridine ring exhibit characteristic coupling patterns (e.g., doublets, doublet of doublets) that allow for their unambiguous assignment. For instance, in related nitropyridine compounds, the aromatic protons resonate in specific regions, and their coupling constants (J values) provide information about their relative positions on the ring. rsc.orgrsc.org
Utilization of ¹³C-NMR for Carbon Skeleton and Functional Group Assignment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon of the dichloromethyl group, the carbons of the pyridine ring, and the carbon bearing the nitro group all resonate at characteristic chemical shifts. rsc.orgrsc.orgchemicalbook.com This technique is crucial for confirming the presence of all carbon atoms and for identifying any isomeric impurities.
| Atom | ¹³C Chemical Shift (ppm) |
| C (dichloromethyl) | Not available |
| C2 | Not available |
| C3 (C-NO₂) | Not available |
| C4 (C-CHCl₂) | Not available |
| C5 | Not available |
| C6 | Not available |
| Note: Specific experimental data for this compound was not available in the search results. The table is a template for expected data. |
Advanced NMR Techniques for Complex Mixture Analysis and Stereochemical Determination
For more complex analytical challenges, such as the analysis of reaction mixtures or the determination of stereochemistry in derivative compounds, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. ipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. ipb.pt These experiments are invaluable for definitively assigning all proton and carbon signals, especially in structurally complex derivatives of this compound. ipb.pt Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, which is critical for stereochemical assignments. ipb.pt
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint of this compound by probing its vibrational modes. nih.govmdpi.comirphouse.com
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, revealing the presence of specific functional groups. Key vibrational bands for this compound would include:
C-H stretching vibrations of the pyridine ring and the dichloromethyl group.
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) , which typically appear as strong bands in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
C-N stretching vibrations .
C-Cl stretching vibrations of the dichloromethyl group.
Pyridine ring stretching and bending vibrations . irphouse.com
FT-Raman spectroscopy, which measures the inelastic scattering of laser light, provides complementary information to FT-IR. irphouse.comrjl-microanalytic.de While strong dipoles lead to intense IR bands, changes in polarizability result in strong Raman signals. This can be particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1500-1600 | Typically weak |
| NO₂ Symmetric Stretch | 1300-1400 | Typically weak |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-Cl Stretch | 600-800 | 600-800 |
| Pyridine Ring Vibrations | 1400-1600 | 1400-1600 |
| Note: Specific experimental data for this compound was not available in the search results. The table presents typical ranges for the expected vibrations. |
Mass Spectrometry (MS) for Product Identification and Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of this compound would likely involve the loss of chlorine atoms, the nitro group, or other small neutral molecules, providing clues to the connectivity of the molecule. This fragmentation pattern can also be used to differentiate between isomers.
Theoretical and Computational Chemistry Studies of 4 Dichloromethyl 3 Nitropyridine
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
No published studies employing Density Functional Theory (DFT) to determine the optimized molecular geometry of 4-(Dichloromethyl)-3-nitropyridine were found. Such a study would typically involve calculations using a specific functional (e.g., B3LYP) and basis set to find the lowest energy conformation of the molecule.
Specific data on the bond lengths, bond angles, and dihedral angles for the pyridine (B92270) ring of this compound are not available in the absence of dedicated computational studies.
Electronic Structure and Reactivity Prediction
A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported. This analysis would be crucial for understanding its kinetic stability and reactivity, with the energy of the HOMO indicating its electron-donating ability and the energy of the LUMO indicating its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
There are no available Molecular Electrostatic Potential (MEP) surface maps for this compound. An MEP map would visually represent the electron density around the molecule, identifying electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites).
The application of Fukui functions and other local reactivity descriptors to predict the most reactive sites within this compound has not been documented in published research. These descriptors provide a more quantitative measure of the reactivity of individual atoms within the molecule towards nucleophilic, electrophilic, and radical attacks.
Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a detailed picture of bonding interactions. wikipedia.org It translates the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which correspond to the familiar Lewis structure representation. wikipedia.org Deviations from this idealized Lewis structure, revealed by NBO analysis, indicate electron delocalization and hyperconjugative interactions.
In this compound, NBO analysis would quantify the electronic interactions between the pyridine ring, the nitro group (NO₂), and the dichloromethyl group (CHCl₂). The analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory.
Key interactions expected in this compound include:
π-Electron Delocalization: Strong interactions would be observed between the π orbitals of the pyridine ring and the π orbitals of the nitro group. This delocalization is characteristic of nitroaromatic compounds and is crucial to the compound's electrophilicity. The analysis would reveal significant charge transfer from the ring's π orbitals to the nitro group's π* antibonding orbitals.
Hyperconjugation: The analysis would identify hyperconjugative effects involving the dichloromethyl group. This includes interactions between the filled C-H and C-Cl bonding orbitals and adjacent empty antibonding orbitals (σ). For instance, the interaction between a lone pair on a chlorine atom (nCl) and the antibonding orbital of the C-C bond connecting the dichloromethyl group to the ring (σC-C) would indicate charge delocalization and contribute to the molecule's stability. acadpubl.eu
Intramolecular Hydrogen Bonding: NBO analysis can also identify weak intramolecular interactions, such as a potential hydrogen bond between the hydrogen of the CHCl₂ group and an oxygen atom of the adjacent nitro group.
Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for a Nitropyridine System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C-C) Ring | π(N-O) Nitro | > 5.0 | π-conjugation |
| n(O) Nitro | π(C-N) Ring | > 2.0 | Resonance |
| n(Cl) Dichloromethyl | σ(C-C) Ring-Subst. | ~ 1.0 - 2.0 | Hyperconjugation |
| σ(C-H) Dichloromethyl | σ(C-Cl) | ~ 0.5 - 1.0 | Hyperconjugation |
Note: This table is illustrative and presents typical expected interactions and energy ranges for a molecule like this compound based on general principles of NBO analysis.
Computational Simulation of Reaction Mechanisms and Energy Pathways
Computational simulations, particularly those using Density Functional Theory (DFT), are instrumental in mapping the reaction pathways for organic transformations. crc1333.demdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed, revealing the feasibility and selectivity of a reaction. crc1333.de
Transition State Characterization for VNS and Other Transformations
Vicarious Nucleophilic Substitution (VNS) is a key reaction for introducing substituents onto electron-deficient aromatic rings like nitropyridines. organic-chemistry.org The reaction of this compound with a nucleophile bearing a leaving group (e.g., a carbanion of chloromethyl phenyl sulfone) would proceed via a VNS mechanism. organic-chemistry.org
Computational modeling can characterize the transition state (TS) for the critical steps of this reaction:
Adduct Formation: The first step is the attack of the nucleophile at a hydrogen-bearing carbon atom ortho or para to the nitro group, forming a σ-adduct, also known as a Meisenheimer-type adduct. nih.gov The transition state for this step would feature the partial formation of the new carbon-carbon bond.
β-Elimination: The subsequent step is a base-induced β-elimination of a molecule (like HCl) from the adduct, leading to rearomatization. nih.gov The transition state for this elimination is crucial. Mechanistic studies show that for the elimination to occur efficiently, the alkyl substituent and the adjacent nitro group tend to planarize to stabilize the developing negative charge. nih.govacs.org Steric hindrance can raise the energy of this transition state, potentially halting the reaction at the adduct stage. nih.govacs.org
For this compound, computational analysis of the VNS transition state would involve locating the saddle point on the potential energy surface corresponding to the elimination step. Key parameters to be analyzed include the bond lengths of the breaking C-H and C-Leaving Group bonds and the forming H-Base bond, as well as the imaginary frequency corresponding to the reaction coordinate.
Table 2: Key Computational Descriptors for a VNS Transition State
| Parameter | Description | Expected Value/Characteristic |
| Geometry | Bond lengths and angles | Elongated C-H and C-LG bonds; partially formed Base-H bond |
| Energy | Activation Energy (ΔG‡) | The energy barrier for the elimination step, determining reaction rate |
| Vibrational Freq. | Imaginary Frequency | One negative frequency, confirming a true transition state |
| Atomic Charges | Charge distribution | Buildup of negative charge on the pyridine ring, stabilized by the NO₂ group |
Energetic Landscape of Nitro Group Migrations
While direct substitution is common, intramolecular rearrangements such as nitro group migrations have been reported in nitropyridine systems under specific reaction conditions, particularly with polar aprotic solvents. clockss.org Computational chemistry is an ideal tool to investigate the energetic feasibility of a potential nitro group migration in this compound.
A computational study would map the energetic landscape for the migration of the NO₂ group from the C3 to an adjacent position on the pyridine ring. This involves:
Identifying Intermediates: The migration is unlikely to be a single step. It may proceed through high-energy intermediates or a series of transition states. Plausible intermediates could involve the formation of a bicyclic or other strained structures.
Calculating Transition State Energies: The energy barriers for each step of the proposed migration pathway would be calculated. A high activation energy would suggest that the migration is kinetically unfavorable under normal conditions.
Comparing Pathways: The energy profile for the nitro migration would be compared to that of the expected VNS reaction. This comparison would predict whether migration could be a competing side reaction. Studies on related systems like 3-bromo-4-nitropyridine (B1272033) have shown that such migrations can occur and lead to unexpected products. clockss.org
The results of these simulations would clarify the conditions, if any, under which a nitro group migration might compete with or dominate over other reaction pathways for this compound.
Prediction and Correlation of Spectroscopic Properties from Computational Models
Computational models, primarily using DFT, can accurately predict various spectroscopic properties of molecules. mdpi.commdpi.com These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
For this compound, computational methods can predict:
Vibrational Spectra (IR and Raman): Calculations can determine the vibrational frequencies and intensities of the molecule. The predicted spectrum can be compared with experimental data to confirm the compound's identity and structure. Key predicted vibrations would include the symmetric and asymmetric stretching of the NO₂ group, C-Cl stretches, C-H stretches, and the characteristic ring vibrations of the pyridine moiety. mdpi.com
NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, chemical shifts can be estimated and correlated with experimental values, aiding in the assignment of peaks in the NMR spectrum.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption bands in the UV-Vis spectrum. This can provide insight into the electronic structure, including the π → π* and n → π* transitions involving the nitro-pyridyl chromophore.
The accuracy of these predictions depends on the chosen computational method (functional) and basis set. By correlating the predicted spectra with experimental results, a deeper understanding of the molecule's structural and electronic properties can be achieved. mdpi.com
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative Example)
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| IR: νasym(NO₂) stretch | ~1520-1550 cm⁻¹ | (To be determined) |
| IR: νsym(NO₂) stretch | ~1340-1360 cm⁻¹ | (To be determined) |
| ¹H NMR: δ(CH) | (Calculated ppm) | (To be determined) |
| ¹³C NMR: δ(C-NO₂) | (Calculated ppm) | (To be determined) |
Note: The predicted values are typical ranges for similar compounds. Experimental verification is required for this compound.
Applications and Synthetic Utility of 4 Dichloromethyl 3 Nitropyridine in Complex Molecule Synthesis
Transformations of the Dichloromethyl Moiety for Further Diversification
The dichloromethyl group is a versatile functional handle that can be transformed into a variety of other functionalities, thereby enabling the diversification of the nitropyridine core.
The dichloromethyl group is readily hydrolyzable to a formyl group under acidic or neutral conditions. This aldehyde functionality can then participate in a wide range of classical organic reactions, including Wittig reactions, Horner-Wadsworth-Emmons olefination, and reductive amination, to introduce new carbon-carbon or carbon-nitrogen bonds. Furthermore, the dichloromethyl group can potentially be converted to a difluoromethyl group, a common motif in medicinal chemistry, through fluorination reactions.
The nitro group on the 3-nitropyridine (B142982) ring is a key functional group for further transformations. It can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-mediated reductions. This amino group can then be diazotized and converted to a variety of other substituents, or it can participate in cyclization reactions to form fused heterocycles. Additionally, the electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of other leaving groups on the ring. For example, the nitro group itself in methyl 3-nitropyridine-4-carboxylate has been successfully displaced by a fluoride (B91410) anion. mdpi.com
Integration into Broader Synthetic Methodologies (e.g., C-C Bond Formation on Heterocycles)
The integration of 4-(dichloromethyl)-3-nitropyridine into modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, would significantly expand its utility. While there are numerous examples of using halopyridines in Suzuki, Sonogashira, and Heck couplings to form C-C bonds, the direct participation of a dichloromethyl-substituted nitropyridine in such reactions is not widely reported. The transformation of the dichloromethyl group or the introduction of a halo-substituent on the ring would likely be necessary to engage in these powerful bond-forming reactions.
Derivatization Strategies for Enhancing Synthetic Scope
The synthetic utility of this compound is significantly expanded through various derivatization strategies that transform the dichloromethyl and nitro functionalities into a diverse array of reactive intermediates. These strategies are pivotal for the construction of complex molecular architectures. The primary pathways for derivatization involve the conversion of the dichloromethyl group into a formyl group and subsequent reactions of the resulting aldehyde, as well as nucleophilic substitution reactions targeting the pyridine ring, which is activated by the electron-withdrawing nitro group.
One of the most valuable derivatization strategies for this compound is the hydrolysis of the dichloromethyl group to yield 3-nitropyridine-4-carboxaldehyde. This transformation is a key step as it opens up a vast field of subsequent chemical modifications. The aldehyde functionality is a versatile precursor for the synthesis of a wide range of organic compounds, including more complex heterocyclic systems. mdpi.comresearchgate.net
The resulting 3-nitropyridine-4-carboxaldehyde can be further utilized in various condensation and substitution reactions. For instance, it can react with amines to form Schiff bases or undergo reductive amination to introduce substituted amino groups. chemicalbook.com The aldehyde can also participate in reactions to form larger heterocyclic structures, such as in the synthesis of pyridyl terpyridines, which have applications as potential anticancer and antimicrobial agents. researchgate.net
Furthermore, the nitro group on the pyridine ring activates the ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. chempanda.comnih.gov This reactivity is a cornerstone for creating a library of substituted pyridine derivatives. The strategic combination of modifying the dichloromethyl group and performing substitutions on the pyridine ring allows for a multi-pronged approach to generating molecular diversity from a single starting material.
The following tables detail some of the key derivatization reactions of this compound and its primary derivative, 3-nitropyridine-4-carboxaldehyde.
Table 1: Derivatization of this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
| 3-Nitropyridine-4-carboxaldehyde | H₂O, heat | High | mdpi.com |
| 4-(Bis(dialkylamino)methyl)-3-nitropyridine | Secondary amine | Moderate to High | nih.gov |
Table 2: Synthetic Utility of 3-Nitropyridine-4-carboxaldehyde
| Product | Reagents and Conditions | Yield (%) | Reference |
| N-(3-Nitropyridin-4-ylmethyl)aniline | Aniline, NaBH₄ | Good | chemicalbook.com |
| 3-Nitropyridine-4-methanol | NaBH₄, Methanol | High | researchgate.net |
| 4-(3-Nitropyridin-4-yl)oxazole | TosMIC, K₂CO₃, Methanol | Moderate | nih.gov |
| 2-Amino-5-nitro-4-((phenylamino)methyl)pyridine | Phenylamine, then reduction (e.g., Fe/HCl) | Moderate | nih.gov |
Future Directions in Research on 4 Dichloromethyl 3 Nitropyridine
Development of Novel and More Sustainable Synthetic Approaches
The development of efficient and environmentally benign synthetic routes to 4-(dichloromethyl)-3-nitropyridine is a critical first step to unlocking its full potential. Current methods for the synthesis of related compounds often rely on harsh reagents and produce significant waste. Future research should focus on greener alternatives.
One promising avenue is the exploration of late-stage C-H functionalization. researchgate.netinnovations-report.comnih.gov This would involve the direct introduction of the dichloromethyl group onto a pre-functionalized 3-nitropyridine (B142982) derivative, or the nitration of a 4-(dichloromethyl)pyridine. google.com Such an approach would be highly atom-economical and could reduce the number of synthetic steps. mdpi.com Another area for development is the use of flow chemistry. Continuous flow reactors can offer improved safety, scalability, and reaction control for potentially hazardous reactions like nitration or chlorination. chemicalbook.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Late-Stage C-H Dichloromethylation | Atom economy, reduced step count | Development of selective catalysts and reagents |
| Direct Nitration of 4-(dichloromethyl)pyridine | Potentially fewer steps | Optimization of reaction conditions to control regioselectivity |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Reactor design and optimization for nitration and chlorination reactions |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The dichloromethyl group in this compound is a latent carbonyl group, which can be unmasked under various conditions to reveal an aldehyde. This transformation would provide access to a plethora of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The strong electron-withdrawing nature of the nitro group is expected to influence the reactivity of the dichloromethyl group, potentially leading to novel and unexpected chemical behavior.
Furthermore, the nitro group itself is a versatile functional group that can undergo reduction to an amino group, which is a key precursor for the synthesis of fused bicyclic systems like imidazopyridines. acs.org The interplay between the dichloromethyl and nitro groups could also lead to interesting intramolecular cyclization reactions, providing rapid access to complex molecular architectures. The vicarious nucleophilic substitution of hydrogen on the pyridine (B92270) ring, a reaction known for nitropyridines, could also be explored with this substrate. acs.org
Advanced Computational Studies for Rational Design and Mechanistic Insights
Computational chemistry offers a powerful tool to predict the reactivity and properties of this compound and to guide experimental work. researchgate.net Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, predict its spectroscopic signatures (NMR, IR), and model its reactivity towards various reagents. nih.govtandfonline.com
Specifically, computational studies can be used to:
Predict Reaction Pathways: By calculating the activation energies for different potential reactions, researchers can identify the most likely transformation pathways and design experiments accordingly.
Understand Mechanistic Details: Computational modeling can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates.
Rational Design of Derivatives: By calculating the properties of virtual derivatives of this compound, researchers can identify candidates with desired electronic or steric properties for specific applications.
| Computational Method | Application in Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity | Prediction of reactive sites and reaction pathways |
| Molecular Docking | Simulation of binding to biological targets | Identification of potential pharmaceutical applications |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and intermolecular interactions | Understanding of the influence of substituents on reactivity |
Expanding the Synthetic Applications in Diverse Chemical Disciplines
The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of target molecules across different chemical disciplines.
In medicinal chemistry , the pyridine core is a common motif in many approved drugs. The ability to transform both the dichloromethyl and nitro groups allows for the creation of diverse libraries of compounds for screening against various biological targets. For instance, nitropyridine derivatives have been investigated for their potential as antibacterial and anticancer agents. nih.gov
In agrochemicals , functionalized pyridines are widely used as herbicides and pesticides. chemimpex.com The development of new derivatives from this compound could lead to the discovery of novel crop protection agents with improved efficacy and environmental profiles.
In materials science , pyridinium-based compounds are of interest for applications in organic electronics and as components of functional polymers. The reactivity of the dichloromethyl and nitro groups could be harnessed to incorporate this pyridine unit into larger macromolecular structures with tailored properties. pipzine-chem.com
Q & A
Q. What are the optimized synthetic routes for 4-(dichloromethyl)-3-nitropyridine, and how do reaction conditions influence yield?
A novel synthesis involves the nitration and chlorination of pyridine derivatives. For example, 4-hydroxypyridine can be treated with concentrated nitric acid in the presence of mesoporous silica (as a catalyst) at 95°C for 2 hours, followed by chlorination using dichloromethane under controlled pH (5–7). Key factors include:
- Temperature : Elevated temperatures (95°C) enhance nitration efficiency but may risk decomposition.
- Catalyst : Mesoporous silica improves surface area for nitro-group incorporation .
- Workup : Post-reaction extraction with dichloromethane and ammonia neutralization minimizes byproducts. Yield optimization requires precise stoichiometric ratios (e.g., 5:1 nitric acid to substrate) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves halogen and nitro-group positioning in the pyridine ring (e.g., bond angles and dihedral angles). For analogous nitropyridines, C–Cl bond lengths range from 1.72–1.75 Å, and nitro groups exhibit planar geometry .
- NMR : H NMR shows deshielded aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent protons). C NMR confirms dichloromethyl substitution (C–Cl peaks at ~105–110 ppm) .
- HRMS : Accurate mass determination (e.g., [M+H]+ calculated for CHClNO: 218.9601; observed: 218.9603) .
Q. How does the electrophilic nature of the chloro and nitro groups influence reactivity in nucleophilic substitution reactions?
The chloro group at the 4-position is highly electrophilic due to electron withdrawal by the nitro group at position 3. This facilitates nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example:
- Amination : Reacting with primary amines (e.g., benzylamine) in DMF at 80°C yields 4-amino derivatives.
- Methoxy substitution : Methanol/NaH at 60°C replaces chlorine with methoxy groups.
Kinetic studies show nitro-group meta-directing effects reduce reactivity at the 2- and 6-positions, favoring regioselectivity at the 4-position .
Advanced Research Questions
Q. What mechanistic insights explain the anticancer activity of this compound derivatives in the NCI 60 cell line panel?
Derivatives like NSC 811821 (a pyrazolo-triazine analog) show COMPARE correlations with fluorouracil (GI vector >0.5), suggesting DNA/RNA incorporation and processing inhibition. Key mechanisms include:
- Metabolite activation : Dichloromethyl groups may hydrolyze to reactive aldehydes, crosslinking DNA.
- Enzyme inhibition : Nitro groups participate in redox cycling, generating ROS that damage cancer cells .
Contrastingly, analogs lacking dichloromethyl groups (e.g., 3ba, 3bb) show no activity, highlighting the critical role of the dichloromethyl moiety .
Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- Frontier orbitals : The LUMO is localized at the chloro-substituted carbon, favoring nucleophilic attack.
- Nitro-group effects : Electron-withdrawing nitro groups increase activation barriers for reactions at the 2-position by 8–12 kcal/mol compared to the 4-position .
MD simulations further predict solvent effects (e.g., DMSO stabilizes transition states by 15% compared to THF) .
Q. What strategies resolve contradictions in biological assay data for this compound analogs?
Discrepancies in cytotoxicity data (e.g., varying IC across cell lines) arise from:
- Metabolic variability : Liver microsome studies show cytochrome P450-mediated dichloromethyl oxidation differs between species (e.g., human vs. murine).
- Redox interference : Nitro groups may quench fluorescence in MTT assays, requiring validation via alternative methods (e.g., ATP luminescence) .
Standardizing assay conditions (e.g., hypoxia vs. normoxia) reduces variability .
Q. How does the dichloromethyl group enhance stability under acidic conditions compared to other halogenated analogs?
Comparative stability studies (pH 1–3, 37°C) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
